molecular formula C16H15N5O3S B278924 N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278924
M. Wt: 357.4 g/mol
InChI Key: YBQVAZOPSDXUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ATB-346, is a novel drug that has been developed as a potential treatment for pain and inflammation. The drug is a prodrug that is converted to a potent anti-inflammatory agent, which selectively targets the inflamed tissue. ATB-346 is a promising drug candidate that has shown great potential in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a prodrug that is converted to a potent anti-inflammatory agent, which selectively targets the inflamed tissue. The drug is activated by the enzyme myeloperoxidase (MPO), which is released by activated neutrophils at the site of inflammation. MPO converts this compound to its active form, which inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. The drug has also been shown to reduce the incidence of gastrointestinal ulcers, a common side effect of NSAIDs. In addition, this compound has been shown to have a superior safety profile compared to existing NSAIDs, with no evidence of cardiovascular or renal toxicity.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in laboratory experiments. The drug has a well-defined mechanism of action, which allows for precise targeting of the inflamed tissue. In addition, this compound has a superior safety profile compared to existing NSAIDs, which reduces the risk of confounding factors in experimental studies. However, one limitation of this compound is that it is a prodrug that requires activation by MPO, which may limit its effectiveness in certain experimental models.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of novel prodrugs that can be selectively activated by other enzymes, which may increase the effectiveness of the drug in certain experimental models. Another area of interest is the evaluation of this compound in clinical trials for the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs with similar anti-inflammatory properties.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is synthesized by a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminobenzenesulfonamide to form an intermediate. The intermediate is then reacted with sodium azide to form the triazole ring, followed by the addition of a carboxylic acid group to form the final product.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied in preclinical models of inflammation and pain. The drug has been shown to have potent anti-inflammatory and analgesic effects, with a superior safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). In addition, this compound has been shown to be effective in reducing the incidence of gastrointestinal ulcers, a common side effect of NSAIDs.

properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H15N5O3S/c1-11-2-6-13(7-3-11)21-10-18-15(20-21)16(22)19-12-4-8-14(9-5-12)25(17,23)24/h2-10H,1H3,(H,19,22)(H2,17,23,24)

InChI Key

YBQVAZOPSDXUEF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.